2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide
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Overview
Description
2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide is an organic compound with significant potential in various scientific fields It is characterized by the presence of a hydrazinyl group attached to a phenyl ring, which is further connected to an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide typically involves the reaction of 4-hydrazinylphenyl derivatives with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Hydrazones and other reduced derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4’-Hydrazinylphenyl)-4H-1,2,4-Triazole: Known for its antimicrobial and antioxidant activities.
2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine: Used in the synthesis of covalent organic frameworks (COFs) and has applications in dye absorption and photocatalytic reactions.
Uniqueness
2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide stands out due to its unique combination of a hydrazinyl group and an ethanesulfonamide moiety, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(4-hydrazinylphenyl)-N-methylethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-11-15(13,14)7-6-8-2-4-9(12-10)5-3-8/h2-5,11-12H,6-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZBHURGHJQGCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC=C(C=C1)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436475 |
Source
|
Record name | 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121679-30-9 |
Source
|
Record name | 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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